Cas no 125-72-4 (l-DROMORAN TARTRATE)

l-DROMORAN TARTRATE 化学的及び物理的性質
名前と識別子
-
- l-DROMORAN TARTRATE
- Levorphanol
- Levorphanol Tartrate
- LEVORPHANOL TARTRATE NARCOTIC ANALGESIC
- LEVORPHANOL TARTRATECONTROLLED SUBSTANCE CII, USP STANDARD
- 17-Methyl-morphinan-3-ol, Lg-Hydrogentartrat
- 17-methyl-morphinan-3-ol, Lg-hydrogentartrate
- D-(-)-Levorphanol tartrate
- L-3-Hydroxy-N-methylmorphinan bitartrate
- Lemoran
- Levo-Dromoran
- Levo-dromoran tartrate
- Levorphan tartrate
- Levorphanol bitartrate
- levorphanol hydrogen tartrate
- Ro-1-5431
- Levorphanol tartrate solution
- Ro-1-5431/7
-
- インチ: InChI=1S/C17H23NO.C4H6O6/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;5-1(3(7)8)2(6)4(9)10/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,16+,17+;1-,2-/m01/s1
- InChIKey: RWTWIZDKEIWLKQ-IWWMGODWSA-N
- ほほえんだ: OC([C@@H]([C@H](C(=O)O)O)O)=O.OC1C=CC2=C([C@]34CCN(C)[C@H](C2)[C@@H]3CCCC4)C=1
計算された属性
- せいみつぶんしりょう: 407.19400
じっけんとくせい
- フラッシュポイント: 9℃
- PSA: 138.53000
- LogP: 0.89570
l-DROMORAN TARTRATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | L-044-1ML |
l-DROMORAN TARTRATE |
125-72-4 | 1.0 mg/mL in methanol (as free base), certified reference material, ampule of 1 mL, Cerilliant | 1ML |
743.81 | 2021-05-13 |
l-DROMORAN TARTRATE 関連文献
-
Bozorgmehr Maddah,Vahid alimardani,Hamid moradifard Anal. Methods 2015 7 10364
l-DROMORAN TARTRATEに関する追加情報
Introduction to l-DROMORAN TARTRATE (CAS No: 125-72-4)
The compound l-DROMORAN TARTRATE, identified by the chemical abstracts service number CAS No: 125-72-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This tartaric acid salt derivative has garnered attention due to its unique structural properties and its potential applications in various therapeutic areas. l-DROMORAN TARTRATE is characterized by its chiral center, which imparts distinct stereochemical interactions, making it a subject of extensive research in drug design and development.
l-DROMORAN TARTRATE belongs to the class of α-hydroxy carboxylic acid derivatives, which are known for their diverse biological activities. The tartaric acid moiety in its structure contributes to its solubility in water, facilitating its use in aqueous-based pharmaceutical formulations. This solubility profile is particularly advantageous for drug delivery systems that require high bioavailability and efficient absorption.
Recent advancements in computational chemistry have enabled a deeper understanding of the molecular interactions of l-DROMORAN TARTRATE. Studies utilizing molecular dynamics simulations have revealed that the compound exhibits strong binding affinity with certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic interventions. These findings align with the growing interest in structure-based drug design, where the precise three-dimensional structure of molecules is leveraged to optimize their pharmacological properties.
In the realm of medicinal chemistry, l-DROMORAN TARTRATE has been investigated for its role in developing novel anti-inflammatory agents. The chiral nature of the molecule allows for the synthesis of enantiomerically pure derivatives, which can exhibit enhanced selectivity and reduced side effects compared to racemic mixtures. This concept is particularly relevant in the context of modern pharmacotherapy, where personalized medicine and targeted therapies are becoming increasingly prevalent.
Moreover, l-DROMORAN TARTRATE has shown promise in preclinical studies as a potential treatment for neurological disorders. Its ability to cross the blood-brain barrier and interact with central nervous system receptors has been a focus of several research groups. Notably, studies have demonstrated that certain derivatives of l-DROMORAN TARTRATE can modulate neurotransmitter activity, offering a novel approach to managing conditions such as epilepsy and neurodegenerative diseases.
The synthesis of l-DROMORAN TARTRATE involves multi-step organic reactions, typically starting from tartaric acid or its derivatives. The process requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as asymmetric synthesis and catalytic processes, have improved the efficiency and scalability of producing this compound. These advancements are crucial for meeting the demand for high-quality l-DROMORAN TARTRATE in both academic research and industrial applications.
Quality control and analytical characterization are paramount when dealing with pharmaceutical compounds like l-DROMORAN TARTRATE. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to confirm the identity and purity of the compound. These analytical methods ensure that the final product meets stringent regulatory standards before it can be used in clinical trials or commercialized products.
The pharmacokinetic profile of l-DROMORAN TARTRATE has been extensively studied to understand its absorption, distribution, metabolism, excretion (ADME) properties. Research indicates that the compound exhibits moderate bioavailability upon oral administration, with a half-life that allows for once or twice daily dosing regimens. These pharmacokinetic characteristics make it suitable for chronic therapeutic use, where long-term compliance is essential.
In conclusion, l-DROMORAN TARTRATE (CAS No: 125-72-4) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with recent advancements in drug design and synthetic chemistry, position it as a promising candidate for future therapeutics. As research continues to uncover new insights into its biological activities and mechanisms of action, l-DROMORAN TARTRATE is poised to play a crucial role in addressing unmet medical needs across various disease states.
125-72-4 (l-DROMORAN TARTRATE) 関連製品
- 5985-38-6(Levorphanol Tartrate)
- 71-82-9(Levallorphan Tartrate Salt)
- 125-73-5(Morphinan-3-ol,17-methyl-, (9a,13a,14a)-)
- 58786-99-5(Butorphanol tartrate)
- 2228220-13-9(2-1-(3-methoxy-1,2-oxazol-5-yl)cyclobutylethan-1-amine)
- 1805202-84-9(Ethyl 3-(aminomethyl)-5-(difluoromethyl)-2-fluoropyridine-6-acetate)
- 115491-97-9(L-Valine, N-[(2-propen-1-yloxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1))
- 1279717-70-2(1-(2-bromoethyl)-2-fluoro-4-methoxybenzene)
- 1421445-00-2(N-[2-(4-fluorophenoxy)ethyl]-5-oxo-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide)
- 1694784-99-0(3-iodo-4-(2-methylpentyl)oxy-1lambda6-thiolane-1,1-dione)




